molecular formula C6H8O4 B125933 3-Methylglutaconic acid CAS No. 5746-90-7

3-Methylglutaconic acid

Cat. No. B125933
CAS RN: 5746-90-7
M. Wt: 144.12 g/mol
InChI Key: WKRBKYFIJPGYQC-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylglutaconic aciduria is a condition characterized by the elevated urinary excretion of 3-methylglutaconic acid, which is considered rare in patients suspected of metabolic disorders. It is associated with a variety of symptoms ranging from delayed speech development to severe neurological handicaps. The condition can be caused by mutations in the AUH gene, which encodes 3-methylglutaconyl-CoA hydratase, a key enzyme in leucine degradation . This disorder is also linked to mitochondrial dysfunction, which is thought to be a common denominator in patients with 3-methylglutaconic aciduria .

Synthesis Analysis

The synthesis of 3-methylglutaconic acid involves the leucine degradation pathway. In patients with 3-methylglutaconic aciduria type I, a deficiency in 3-methylglutaconyl-CoA hydratase leads to the accumulation of 3-methylglutaconic acid . This enzyme is responsible for the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA, which is a crucial step in leucine catabolism. Mutations in the AUH gene disrupt this process, resulting in the buildup of 3-methylglutaconic acid and related metabolites .

Molecular Structure Analysis

3-Methylglutaconic acid is a branched-chain organic acid that is an intermediate in the leucine degradative pathway. Its molecular structure includes a five-carbon chain with a methyl group on the third carbon and carboxylic acid groups at both ends of the chain. The molecular structure of 3-methylglutaconic acid is significant because it is involved in both leucine degradation and potentially in the mevalonate shunt, linking isoprenoid metabolism with mitochondrial acetyl-CoA metabolism .

Chemical Reactions Analysis

The primary chemical reaction involving 3-methylglutaconic acid in metabolic pathways is its formation from 3-methylglutaconyl-CoA through the action of 3-methylglutaconyl-CoA hydratase. Deficiency in this enzyme leads to the accumulation of 3-methylglutaconic acid. Additionally, there is speculation that 3-methylglutaconic acid may also be produced through alternative pathways, such as the mevalonate shunt, particularly in patients with disorders of isoprenoid or sterol biosynthesis .

Physical and Chemical Properties Analysis

3-Methylglutaconic aciduria is biochemically characterized by increased urinary excretion of 3-methylglutaconic acid. The physical and chemical properties of 3-methylglutaconic acid, such as its solubility in water and its acidic nature, facilitate its excretion in urine. The presence of 3-methylglutaconic acid in urine is used as a biomarker for diagnosing various inborn errors of metabolism, particularly those affecting mitochondrial function . The acid's properties also influence its role in metabolic pathways and its potential involvement in mitochondrial dysfunction and energy metabolism disorders .

Relevant Case Studies

Several case studies have been reported where 3-methylglutaconic aciduria is associated with a range of clinical presentations. For instance, patients with Smith-Lemli-Opitz syndrome, a defect of sterol biosynthesis, showed increased plasma levels of 3-methylglutaconic acid . Another case involved patients with a novel subtype of 3-methylglutaconic aciduria presenting with hypertrophic cardiomyopathy, cataract, developmental delay, and lactic acidosis . Additionally, a case of 3-methylglutaconic aciduria misdiagnosed as cerebral palsy highlights the importance of accurate diagnosis and the diverse clinical manifestations of the disorder . These case studies underscore the complexity of 3-methylglutaconic aciduria and its varied etiology and presentation.

Scientific Research Applications

Metabolic and Genetic Disorders

3-Methylglutaconic aciduria is a hallmark of different metabolic disorders, often linked to mitochondrial dysfunction. It's seen in various subtypes, each with its unique clinical manifestations:

  • Neurological and Muscular Symptoms : Various types of 3-methylglutaconic aciduria present with severe neurological and muscular symptoms. For instance, type IV is known for its progressive neurological impairment and organ involvement, leading to conditions like encephalomyopathy, hepatocerebral dysfunction, cardiomyopathy, and myopathy (Wortmann et al., 2009). Another study highlighted a case of 3-methylglutaconic aciduria misdiagnosed as cerebral palsy, emphasizing the importance of precise diagnosis and understanding of the clinical criteria (Pantaleoni et al., 2000).

  • Genetic Mutations and Impacts : Mutations in specific genes, such as AUH, OPA3, and SERAC1, have been associated with 3-methylglutaconic aciduria. These mutations lead to various clinical manifestations, including optic atrophy, developmental delay, and metabolic disturbances. Notably, the mutation in the AUH gene, which encodes 3-methylglutaconyl-CoA hydratase, leads to 3-methylglutaconic aciduria type I, characterized by neurological symptoms ranging from delayed speech development to severe neurological handicap (Ijlst et al., 2002).

  • Biochemical and Clinical Heterogeneity : 3-Methylglutaconic aciduria presents with significant biochemical and clinical heterogeneity. For example, type IV is heterogeneous with different organ involvement and mostly progressive neurological impairment. Subgroups within this type, based on specific clinical and biochemical phenotypes, can guide genetic testing and diagnosis (Wortmann et al., 2013).

  • Renal Involvement : In some cases, 3-methylglutaconic aciduria is associated with renal abnormalities like nephrocalcinosis and medullary cysts. Although the renal function remains normal, these findings add to the complexity and heterogeneity of the disorder's clinical presentation (Laube et al., 2003).

Safety And Hazards

Accumulation of 3-Methylglutaconic acid in the body has been shown to be toxic . After inhalation, fresh air should be supplied; consult a doctor in case of complaints .

Future Directions

Over the past twenty-five years, a growing number of distinct syndromes/mutations associated with compromised mitochondrial function have been identified that share a common feature: urinary excretion of 3-Methylglutaconic acid . If experimentally confirmed, a new pathway provides an explanation for the occurrence of 3-MGA in multiple disorders associated with compromised mitochondrial function .

properties

IUPAC Name

(E)-3-methylpent-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRBKYFIJPGYQC-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methylglutaconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000522
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Methylglutaconic acid

CAS RN

372-42-9, 15649-56-6, 5746-90-7
Record name (2E)-3-Methyl-2-pentenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC177010
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5746-90-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249232
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 372-42-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYLGLUTACONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4N4BX780X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methylglutaconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000522
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylglutaconic acid
Reactant of Route 2
Reactant of Route 2
3-Methylglutaconic acid
Reactant of Route 3
Reactant of Route 3
3-Methylglutaconic acid
Reactant of Route 4
3-Methylglutaconic acid
Reactant of Route 5
3-Methylglutaconic acid
Reactant of Route 6
3-Methylglutaconic acid

Citations

For This Compound
1,320
Citations
B Su, RO Ryan - Journal of inherited metabolic disease, 2014 - Springer
… of distinct syndromes/mutations associated with compromised mitochondrial function have been identified that share a common feature: urinary excretion of 3-methylglutaconic acid (…
Number of citations: 31 link.springer.com
N Ikon, RO Ryan - Journal of inherited metabolic disease, 2016 - Springer
3-methylglutaconic acid (3MGA)-uria occurs in numerous inborn errors of metabolism (IEM) associated with compromised mitochondrial energy metabolism. This organic acid arises …
Number of citations: 16 link.springer.com
SB Wortmann, M Duran, Y Anikster, PG Barth… - Journal of inherited …, 2013 - Springer
… Increased urinary 3-methylglutaconic acid excretion is a … In most cases 3-methylglutaconic acid is only slightly elevated … and consistently increased 3-methylglutaconic acid excretion, …
Number of citations: 108 link.springer.com
R Walsh, H Conway, G Roche… - Journal of inherited …, 1999 - search.proquest.com
… The ions monitored were m/z 273 for 3-methylglutaconic acid, m/z 275 for 3-methylglutaric acid and m/… 3-Methylglutaconic acid not being commercially available, the standard curve was …
Number of citations: 10 search.proquest.com
DE Jones, JD Ricker, LM Geary, DK Kosma… - JIMD …, 2021 - Wiley Online Library
3‐Methylglutaconic (3MGC) aciduria is a common phenotypic feature of a growing number of inborn errors of metabolism. “Primary” 3MGC aciduria is caused by deficiencies in leucine …
Number of citations: 7 onlinelibrary.wiley.com
L IJlst, FJ Loupatty, JPN Ruiter, M Duran… - The American Journal of …, 2002 - cell.com
… the excretion of 3-methylglutaconic acid and 3-methylglutaric acid is secondary. Among the four types, patients with type I excrete the highest levels of 3-methylglutaconic acid and 3-…
Number of citations: 89 www.cell.com
SB Wortmann, LAJ Kluijtmans… - Journal of Inherited …, 2013 - Wiley Online Library
… Elevated urinary excretion of 3-methylglutaconic acid is considered rare in patients suspected of a metabolic disorder. In 3-methylglutaconyl-CoA hydratase deficiency (mutations in AUH…
Number of citations: 101 onlinelibrary.wiley.com
JM Rodríguez, P Ruíz-Sala, M Ugarte… - Journal of Biological …, 2004 - ASBMB
… -dependent accumulation of 3-methylglutaconic acid in the culture … show urinary excretion of 3-methylglutaconic acid and, in … The double mutant accumulates 3-methylglutaconic acid, …
Number of citations: 15 www.jbc.org
DE Jones, EA Jennings, RO Ryan - Metabolites, 2022 - mdpi.com
A growing number of inborn errors of metabolism (IEM) have been identified that manifest 3-methylglutaconic (3MGC) aciduria as a phenotypic feature. In primary 3MGC aciduria, IEM-…
Number of citations: 2 www.mdpi.com
G Leipnitz, B Seminotti, AU Amaral, G de Bortoli… - Life sciences, 2008 - Elsevier
… 3-Methylglutaconic aciduria (MGTA) comprehends a group of metabolic disorders characterized by increased urinary excretion of 3-methylglutaconic acid (MGT) and 3-methylglutaric …
Number of citations: 41 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.